Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate
Overview
Description
Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound is characterized by the presence of a benzyl group, a nitrophenyl group, and an ethyl ester group attached to the pyrrolidine ring.
Preparation Methods
The synthesis of Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate typically involves the reaction of benzyl-4-pyrrolidinone with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts like palladium on carbon or chemical reducing agents such as tin(II) chloride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the nitrophenyl group plays a crucial role in its activity .
Comparison with Similar Compounds
Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate can be compared to other pyrrolidine derivatives such as:
Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate: Similar structure but with an oxo group instead of a nitrophenyl group.
Ethyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate: Contains a methoxy group instead of a nitro group.
Ethyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate: Contains a chloro group instead of a nitro group
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-2-26-20(23)19-14-21(12-15-6-4-3-5-7-15)13-18(19)16-8-10-17(11-9-16)22(24)25/h3-11,18-19H,2,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRBIEGHCJQYMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399964 | |
Record name | Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306305-35-1 | |
Record name | Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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